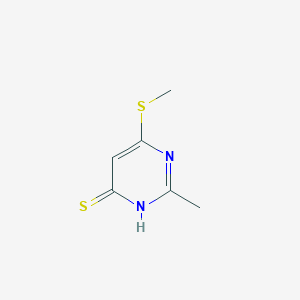![molecular formula C16H16ClNOS B14394658 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one CAS No. 87696-89-7](/img/structure/B14394658.png)
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, and a sulfanyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-chlorophenylthiol and 1-phenylbutan-1-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl group may also play a role in the compound’s activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-phenylbutan-1-one: shares similarities with other compounds containing amino, chlorophenyl, and sulfanyl groups.
Thiazoles: These compounds have a sulfur and nitrogen-containing ring and exhibit diverse biological activities.
N-arylpiperazines: These compounds contain a piperazine ring with an aryl group and are known for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
87696-89-7 |
|---|---|
Molecular Formula |
C16H16ClNOS |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-(2-amino-4-chlorophenyl)sulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C16H16ClNOS/c17-13-8-9-16(14(18)11-13)20-10-4-7-15(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,18H2 |
InChI Key |
SLGMANCBKHUIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCSC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


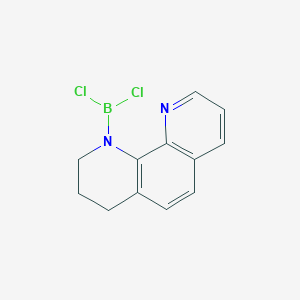
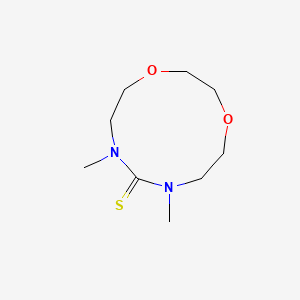


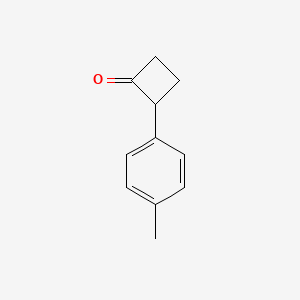
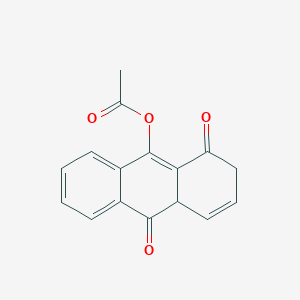
![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)
![2,7-Bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14394633.png)
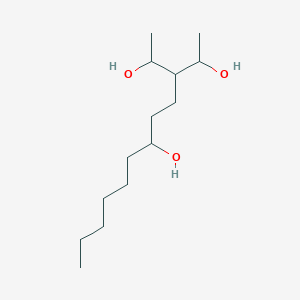
![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
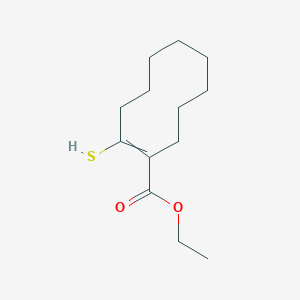
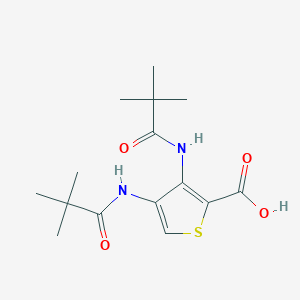
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
